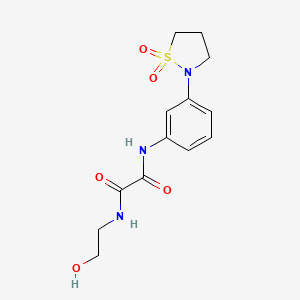

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide

Description

N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide backbone (-NHC(O)C(O)NH-), a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group at the N1 position, and a 2-hydroxyethyl substituent at N2.

Properties

IUPAC Name |

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c17-7-5-14-12(18)13(19)15-10-3-1-4-11(9-10)16-6-2-8-22(16,20)21/h1,3-4,9,17H,2,5-8H2,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKLDEIVTRRWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is a compound with potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxidoisothiazolidin moiety linked to a phenyl group and an oxalamide group. Its IUPAC name reflects this complexity:

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O4S

- CAS Number : 900005-25-6

Target Enzymes and Pathways

This compound primarily acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2) . By binding to the ATP-binding pocket of CDK2, it prevents ATP from binding, thereby inhibiting the kinase activity essential for cell cycle progression. This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to potential cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Research has shown that compounds structurally similar to this compound exhibit significant anticancer activity. For example:

- In vitro Studies : Experiments demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting CDK2 activity. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential efficacy as an anticancer agent .

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may also possess:

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways, which could further enhance its therapeutic profile .

Case Study 1: Efficacy in Breast Cancer Models

A study published in a peer-reviewed journal focused on the effects of this compound on breast cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising candidate for further development as a breast cancer therapeutic agent.

Case Study 2: Mechanistic Insights into CDK Inhibition

Another investigation explored the molecular mechanisms underlying CDK inhibition by this compound. Using crystallography and molecular docking studies, researchers identified key interactions between the compound and CDK2 that stabilize its inactive conformation. This insight is crucial for designing more potent analogs with improved selectivity and efficacy against cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Primary Activity |

|---|---|---|

| N1-(3-chloro-4-methoxyphenyl)-N2-propyloxalamide | Structure | CDK Inhibition |

| N,N'-Bis(2-hydroxyethyl)oxamide | Structure | Enzyme Modulation |

| 1H-Indazol-3-YL]-2-(4-PIPERIDIN-1-YLPHENYL)ACETAMIDE | Structure | Anticancer Activity |

Scientific Research Applications

Enzyme Inhibition

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide has shown potential as an inhibitor of specific enzymes involved in critical cellular processes. Notably, it may inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. This inhibition can impact cellular proliferation and apoptosis, suggesting its potential as an anti-cancer agent .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory diseases. Its interaction with signaling pathways related to inflammation could lead to the development of new therapeutic agents .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values demonstrating its potency compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory effects in animal models of arthritis. The findings revealed a reduction in inflammatory markers and joint swelling, supporting its potential use in treating chronic inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N,N'-Bis(2-hydroxyethyl)oxamide | Lacks thiazolidine structure | General use in pharmaceuticals |

| N-Benzyl-N-(2-hydroxyethyl)-oxazolidine | Contains oxazolidine ring | Potential for antibacterial activity |

| N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-cyclohexenylethyl)oxalamide | Chloro-substituted phenyl group | Enhanced biological activity due to structural complexity |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations:

- Antiviral Activity: Compounds like 15 () and related derivatives (8–11, ) feature thiazole and piperidine/pyrrolidine groups, enhancing binding to HIV entry targets. The target compound’s isothiazolidinone group may mimic these heterocyclic interactions .

- Metabolic Stability : The 2-hydroxyethyl group in the target compound and H3obea improves solubility, whereas bulkier groups (e.g., adamantyl in UC Davis compounds) reduce metabolic clearance .

- Synthetic Complexity : Yields for antiviral oxalamides (36–55%) are moderate, likely due to stereochemical challenges (e.g., 15 as a 1:1 diastereomer mix). The target compound’s synthesis may face similar hurdles .

Antiviral and Antimicrobial Activity:

- HIV Entry Inhibition: Analogs like 15 (EC₅₀ ~0.1 µM in pseudovirus assays) suggest that the oxalamide scaffold disrupts CD4-gp120 interactions. The target compound’s isothiazolidinone group could enhance affinity via sulfone-mediated hydrogen bonding .

- Antimicrobial Activity : GMC-1 to GMC-5 () with isoindoline-dione moieties show halogenated aryl groups improve antimicrobial potency. The target compound lacks halogens but may leverage sulfone electronegativity for similar effects .

Enzyme Inhibition and Toxicity:

- CYP Inhibition : S336 and S5456 () exhibit moderate CYP3A4 inhibition, suggesting oxalamides require structural optimization to minimize off-target effects. The target compound’s sulfone group may reduce CYP affinity compared to pyridyl derivatives .

- Safety Profile: FAO/WHO reports () indicate oxalamides with methoxy/pyridyl groups have high safety margins (NOEL: 100 mg/kg/day).

Physicochemical Properties

- Solubility : The 2-hydroxyethyl group in the target compound and OXA1/2 enhances water solubility, critical for bioavailability. In contrast, adamantyl-substituted analogs () exhibit lower solubility due to hydrophobicity .

- Purity and Stability : Antiviral oxalamides achieve >90% HPLC purity, while Compound 16 () contains 23% dimer, highlighting the need for stringent purification in the target compound’s synthesis .

Q & A

Q. What synthetic strategies are commonly employed to prepare N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide, and how are reaction conditions optimized?

Synthesis of oxalamide derivatives typically involves coupling aromatic amines with hydroxyethylamine intermediates under controlled conditions. For example, analogous compounds are synthesized via sequential reactions: (1) activation of carboxylic acids using ethyl chlorooxalate or carbodiimides, (2) coupling with substituted anilines, and (3) purification via column chromatography or recrystallization . Key optimizations include temperature control (e.g., 0–50°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products like dimerization . Yield improvements are achieved by isolating stereoisomers using chiral columns or adjusting pH during crystallization .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (>90% purity threshold) and LC-MS to confirm molecular weight (e.g., APCI+ detection of [M+H]+ ions) . Structural characterization relies on - and -NMR to verify substituent positions, such as hydroxyethyl protons (δ 3.56 ppm, –CH-OH) and isothiazolidinyl-dioxide sulfur signals (δ 1.10–2.20 ppm) . Additional validation includes HRMS for exact mass matching and IR spectroscopy for functional groups (e.g., C=O at ~1650 cm) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Antiviral activity is tested using HIV entry inhibition assays (e.g., pseudovirus neutralization in TZM-bl cells) . Enzymatic inhibition (e.g., soluble epoxide hydrolase or CYP450 isoforms) is assessed via fluorometric or colorimetric substrate conversion assays . Cytotoxicity is measured using MTT or CellTiter-Glo in HEK293 or HepG2 cells, with IC values calculated to establish selectivity indices .

Q. What solvent systems and crystallization techniques improve the compound’s stability?

Polar aprotic solvents (e.g., DMSO, methanol) are preferred for solubility, while stability is enhanced by avoiding aqueous acidic/basic conditions that may hydrolyze the oxalamide bond . Crystallization is optimized using slow evaporation in methanol/water mixtures or by adding anti-solvents like diethyl ether. Evidence from poly(L-lactide) hybrids suggests hydroxyethyl groups facilitate hydrogen bonding, improving crystalline lattice formation .

Q. How are stereoisomers resolved for this compound, and what analytical methods differentiate them?

Chiral HPLC with amylose- or cellulose-based columns separates enantiomers, while diastereomers are resolved via fractional crystallization . -NMR coupling constants (e.g., vicinal -values) and NOESY spectra identify spatial arrangements of substituents . For example, axial vs. equatorial hydroxyethyl orientations in piperidinyl derivatives produce distinct splitting patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence bioactivity and metabolic stability?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –Cl, –CF) on the phenyl ring enhance target binding affinity but may reduce metabolic stability. For instance, 4-chlorophenyl derivatives show potent HIV inhibition but undergo CYP3A4-mediated oxidation, as shown in microsomal assays . Introducing hydrophilic groups (e.g., –OH, –SO) improves aqueous solubility and reduces plasma protein binding, as demonstrated in pharmacokinetic studies of analogous compounds .

Q. What computational methods are used to predict binding modes and optimize interactions with biological targets?

Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER, GROMACS) model interactions with targets like HIV gp120 or soluble epoxide hydrolase. Pharmacophore mapping identifies critical hydrogen bond donors (e.g., hydroxyethyl oxygen) and hydrophobic pockets accommodating isothiazolidinyl-dioxide moieties . QSAR models correlate logP and polar surface area with cellular permeability, guiding lead optimization .

Q. How does the compound’s crystallinity impact formulation and bioavailability?

Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) analyze polymorphic forms. Amorphous dispersions with polymers (e.g., HPMCAS) enhance dissolution rates, while crystalline forms improve shelf-life stability. Studies on poly(L-lactide) hybrids show hydroxyethyl oxalamides act as nucleating agents, accelerating crystallization kinetics . Bioavailability is assessed via Caco-2 permeability and rat pharmacokinetic studies .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

CYP inhibition assays (e.g., fluorogenic Vivid substrates) identify metabolic liabilities, while Ames tests and micronucleus assays evaluate genotoxicity . Structural mitigation includes replacing metabolically labile methyl groups with fluorine atoms or rigidifying the core via cyclization . Toxicity thresholds are established using NOAEL (no-observed-adverse-effect-level) studies in rodents, with safety margins calculated relative to human exposure .

Q. How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?

Forced degradation studies (acid/base hydrolysis, oxidative stress) are analyzed via LC-MS/MS. Common degradation pathways include oxalamide bond cleavage (yielding aniline and hydroxyethylamine fragments) and isothiazolidinyl-dioxide ring-opening under acidic conditions . Stability-indicating HPLC methods with photodiode array detectors quantify degradation products, ensuring compliance with ICH guidelines for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.